molecular formula C9H8Cl3NO B1441647 3-(2,4,5-Trichlorophenoxy)azetidine CAS No. 1219982-59-8

3-(2,4,5-Trichlorophenoxy)azetidine

Cat. No.: B1441647
CAS No.: 1219982-59-8
M. Wt: 252.5 g/mol
InChI Key: RTLKXDHOHLANTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,5-Trichlorophenoxy)azetidine is a useful research compound. Its molecular formula is C9H8Cl3NO and its molecular weight is 252.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(2,4,5-Trichlorophenoxy)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening polymerization reactions, which are catalyzed by enzymes such as aziridinium ions . These interactions often result in the formation of polyamines, which are essential for various biological processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular membranes, potentially altering membrane permeability and affecting ion transport . Additionally, it can modulate the activity of various signaling molecules, leading to changes in gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where a specific dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s interaction with metabolic enzymes can also affect the rate of its degradation and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can also affect its biological activity and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles within the cell . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects.

Biological Activity

3-(2,4,5-Trichlorophenoxy)azetidine is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H8_{8}Cl3_{3}N
  • CAS Number : 1219982-59-8

This compound features a trichlorophenoxy group attached to an azetidine ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chlorinated phenoxy compounds can effectively inhibit the growth of various bacteria and fungi. Although specific data on this compound is limited, the presence of the trichlorophenoxy moiety suggests potential antimicrobial effects.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the potential of compounds in cancer treatment. In related studies involving phenoxy derivatives, significant cytotoxic effects were observed against human cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundColo 205>100
DoxorubicinColo 2052.46 ± 0.26

These results indicate that while this compound may not be as potent as established chemotherapeutics like Doxorubicin, it warrants further investigation for its potential anticancer properties.

The mechanism of action for compounds similar to this compound often involves interaction with cellular targets such as enzymes or receptors. The trichlorophenoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This interaction can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating various chlorinated compounds found that those with the trichlorophenoxy group exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest efficacy comparable to some commercial antibiotics .
  • Anti-inflammatory Effects : In another investigation focusing on related compounds, anti-inflammatory properties were noted in vitro. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential therapeutic application in inflammatory diseases .
  • Comparative Analysis : A comparative study on the biological activity of phenoxyacetic acid derivatives revealed that modifications in the phenyl ring significantly affect biological outcomes. The presence of multiple chlorine substituents was correlated with enhanced bioactivity .

Properties

IUPAC Name

3-(2,4,5-trichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-6-1-8(12)9(2-7(6)11)14-5-3-13-4-5/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKXDHOHLANTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4,5-Trichlorophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2,4,5-Trichlorophenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(2,4,5-Trichlorophenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(2,4,5-Trichlorophenoxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(2,4,5-Trichlorophenoxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(2,4,5-Trichlorophenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.